

A Technical Guide to Azido-PEG5-CH₂CO₂H: Properties and Applications in Bioconjugation

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Compound of Interest

Compound Name: Azido-PEG5-CH₂CO₂H

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Introduction

Azido-PEG5-CH₂CO₂H is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its structure incorporates three key functional elements: a terminal azide group, a hydrophilic polyethylene glycol (PEG) spacer of five units, and a terminal carboxylic acid. This unique combination of features allows for the sequential and orthogonal conjugation of different molecules, making it a valuable tool for the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).^{[1][2][3]} The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.^{[4][5]} This guide provides a comprehensive overview of the properties of **Azido-PEG5-CH₂CO₂H**, detailed experimental protocols for its use, and logical workflows for its application in bioconjugation.

Core Properties of Azido-PEG5-CH₂CO₂H

The key properties of **Azido-PEG5-CH₂CO₂H** are summarized in the tables below, providing essential data for its handling, storage, and application in experimental design.

Chemical and Physical Properties

Property	Value	Source
Chemical Name	1-(2-Azidoethoxy)-3,6,9,12,15-pentaoxa-18-octadecanoic acid	N/A
Molecular Formula	C12H23N3O7	
Molecular Weight	321.33 g/mol	
CAS Number	217180-81-9	
Appearance	Liquid	
Purity	Typically ≥95% or 98%	

Solubility and Storage

Property	Details	Source
Solubility	Soluble in water and most organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO.	
Storage Conditions	Store at -20°C, protected from light. For long-term storage, it is recommended to keep it under an inert atmosphere.	
Handling	Equilibrate to room temperature before opening. The compound is hygroscopic.	

Experimental Protocols

Azido-PEG5-CH₂CO₂H is a versatile linker due to its two reactive functional groups that can be addressed with distinct chemical reactions. The carboxylic acid is typically reacted with primary amines to form stable amide bonds, while the azide group partakes in "click chemistry" reactions with alkynes.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This two-step protocol describes the activation of the carboxylic acid group of **Azido-PEG5-CH₂CO₂H** with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester, which then reacts with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

- **Azido-PEG5-CH₂CO₂H**
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
- NHS (N-hydroxysuccinimide) or water-soluble Sulfo-NHS
- Amine-containing molecule of interest
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0
- Quenching Solution: 1 M Hydroxylamine or 20-50 mM Tris, lysine, or glycine, pH 8.5
- Desalting column

Procedure:

- Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening. Prepare fresh solutions of EDC (e.g., 200 mM) and NHS (e.g., 50 mM) in Activation Buffer immediately before use.
- Activation of **Azido-PEG5-CH₂CO₂H**:
 - Dissolve **Azido-PEG5-CH₂CO₂H** in Activation Buffer.
 - Add the EDC and NHS solutions to the **Azido-PEG5-CH₂CO₂H** solution. The molar ratio of EDC/NHS to the carboxylic acid can be optimized, but a starting point is a 2-5 fold

molar excess.

- Incubate the reaction mixture for 15-30 minutes at room temperature.
- Coupling to the Amine-Containing Molecule:
 - Dissolve the amine-containing molecule in Coupling Buffer.
 - Add the activated **Azido-PEG5-CH₂CO₂H** solution to the amine-containing molecule solution. A molar excess of the activated linker is typically used.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
- Quenching the Reaction:
 - Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
 - Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
- Purification:
 - Purify the resulting conjugate using a desalting column or other appropriate chromatographic techniques to remove excess reagents and byproducts.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide group of the **Azido-PEG5-CH₂CO₂H**-conjugated molecule and an alkyne-functionalized molecule.

Materials:

- Azide-functionalized molecule (from Protocol 1)
- Alkyne-functionalized molecule
- Copper(II) sulfate (CuSO₄)
- Reducing agent: Sodium ascorbate

- Copper(I)-stabilizing ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine)
- Reaction Buffer: PBS or other suitable buffer, pH 7-8
- Solvent: DMSO or DMF for dissolving hydrophobic molecules

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 100 mM stock solution of CuSO₄ in water.
 - Prepare a 200 mM stock solution of the ligand (THPTA for aqueous solutions) in water.
 - Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
 - Dissolve the azide- and alkyne-functionalized molecules in a suitable solvent (e.g., DMSO or the reaction buffer).
- Catalyst Premix:
 - In a separate tube, mix the CuSO₄ and ligand stock solutions in a 1:2 to 1:5 molar ratio. Let it stand for 1-2 minutes.
- Conjugation Reaction:
 - In the reaction vessel, combine the azide-functionalized molecule and the alkyne-functionalized molecule (a typical molar ratio is 1:1.2 to 1:5 of azide to alkyne).
 - Add the catalyst premix to the reaction mixture. A final copper concentration of 0.1 to 1 mM is common.
 - Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
 - Incubate the reaction at room temperature for 1-12 hours. The reaction can be monitored by TLC or LC-MS.

- Purification:
 - Purify the conjugate using appropriate methods such as size-exclusion chromatography, affinity chromatography, or HPLC.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for biological applications where the cytotoxicity of copper is a concern. This reaction involves a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

Materials:

- Azide-functionalized molecule
- Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)
- Reaction Buffer: PBS or cell culture medium, pH 7.4
- Solvent: DMSO or DMF for dissolving hydrophobic molecules

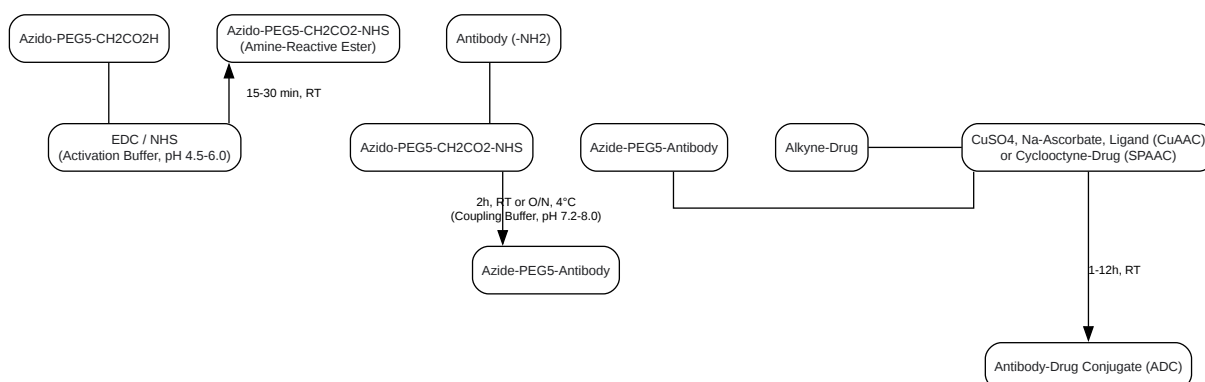
Procedure:

- Reagent Preparation:
 - Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in a compatible solvent. For biological experiments, ensure the final concentration of organic solvent (e.g., DMSO) is low (typically <1% v/v).
- Conjugation Reaction:
 - Combine the azide- and cyclooctyne-functionalized molecules in the reaction buffer. A 1.5 to 5-fold molar excess of one reactant is often used to drive the reaction to completion.
 - Incubate the reaction at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours depending on the specific cyclooctyne and reactants.

- Purification:
 - Purify the conjugate using standard biochemical techniques as described for CuAAC. For in vitro or cell-based assays, purification may not always be necessary if the unreacted components do not interfere with the downstream application.

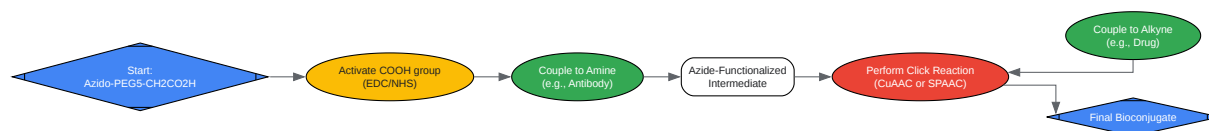
Mandatory Visualizations

The following diagrams illustrate the logical workflows for the application of **Azido-PEG5-CH₂CO₂H** in the synthesis of an Antibody-Drug Conjugate (ADC), a prominent application for this linker.



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Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using **Azido-PEG5-CH₂CO₂H**.



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Caption: Logical relationship of the sequential conjugation steps utilizing the dual functionality of **Azido-PEG5-CH₂CO₂H**.

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References

- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. axispharm.com [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
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